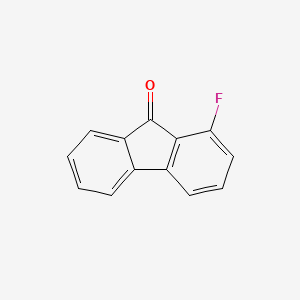

1-Fluoro-9h-fluoren-9-one

Descripción general

Descripción

1-Fluoro-9h-fluoren-9-one is a fluorene derivative, a class of compounds known for their luminescent properties and practical value in the development of organic light-emitting diode (OLED) materials . Fluorene and its derivatives are common scaffolds in biologically active and medicinally significant compounds .

Synthesis Analysis

The synthesis of fluorene derivatives, including this compound, can be achieved through various methods. One efficient approach is the Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls, which yields 9H-fluorene derivatives under mild conditions . Another method involves the bromination and methylation of fluorene, followed by a Grignard reaction, which has been shown to be a reasonable route with high yield and short reaction time .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be determined using X-ray diffractometric data. For instance, the structure of 1,8-dimethylfluoren-9-one, a related compound, reveals a nearly planar configuration with a mutual inclination between benzene rings close to 180 degrees . This planarity is a common feature among fluorene derivatives and is crucial for their electronic and optical properties.

Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions. For example, (9H-fluoren-9-ylidene)fluoromethyllithium, a stabilized fluoroalkenyl carbanion, can be prepared and reacted with a series of electrophiles, such as benzaldehyde and methyl iodide . Additionally, fluorene derivatives can be involved in angular dioxygenation reactions, as seen in the bacterial catabolism of fluorene, leading to hydroxylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The planarity of the molecule contributes to its luminescent properties, making it valuable for OLED applications . The presence of substituents, such as fluorine, can affect the barriers to rotation in the molecule, as seen in a study where the 1-fluoro compound exhibited a lower barrier to rotation than the unsubstituted compound . Furthermore, fluorene derivatives can display selective cytotoxicity against certain cancer cell lines, indicating potential medicinal applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Rotation Barriers

- Rotation Barriers : Research on 1-substituted 9-(2-methyl-1-naphthyl)fluorenes, including fluoro, chloro, bromo, or methyl, revealed insights into barriers to rotation. Fluoro compounds, specifically, exhibit a lower barrier to rotation than their unsubstituted counterparts. This is attributed to the ground state energy's rise and the transition state energy's insufficient increase in fluoro compounds (Murata, Mori, & Ōki, 1984).

Synthesis and Chemical Reactions

- Suzuki–Miyaura Cross-Coupling : 1,4-Diaryl-9H-fluoren-9-ones were successfully synthesized using a regioselective Suzuki–Miyaura cross-coupling reaction. This process showed excellent site selectivity, particularly at position 1 due to electronic reasons (Sonneck et al., 2015).

- Palladium Migration and Intramolecular C-H Activation : A novel synthesis of fluoren-9-one derivatives involved aryl to imidoyl palladium migration, followed by intramolecular arylation. This process included both a palladium migration mechanism and a C-H activation process (Zhao, Yue, Campo, & Larock, 2007).

Optoelectronic Properties and Applications

- Synthesis of 9-Substituted Fluorene Copolymers : Novel poly(fluorene) alternating copolymers were synthesized, with significant focus on their optoelectronic properties. These copolymers demonstrated intramolecular charge transfer interactions and large Stokes shifts, indicating their potential in optoelectronic applications (Hayashi, Inagi, & Fuchigami, 2009).

Biological and Environmental Research

- Bacterial Catabolism of Fluorene : Studies on fluorene catabolism by Pseudomonas sp. highlighted the isolation of 1,1a-dihydroxy-1-hydrofluoren-9-one as a product of angular dioxygenation. This compound is significant in understanding the metabolic pathways involved in fluorene degradation (Selifonov, Grifoll, Gurst, & Chapman, 1993).

Photophysical and Photoreactive Properties

- Photoinduced Reversible Isomerization : A study demonstrated the photoinduced reversible intramolecular hydrogen-atom migration between 9H-fluorene and 1H-fluorene. This process, studied using matrix-isolation FTIR spectroscopy, offers insights into the photophysical properties of fluorene derivatives (Kumakura, Akai, & Nakata, 2019).

Safety and Hazards

1-Fluoro-9H-fluoren-9-one is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, H331 . These hazard statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding release to the environment and wearing eye/face protection .

Mecanismo De Acción

Target of Action

The primary targets of 1-Fluoro-9h-fluoren-9-one are currently unknown. This compound is a derivative of fluorenone

Mode of Action

It’s known that fluorenone derivatives can interact with various biological targets, leading to changes in cellular processes . The presence of the fluorine atom may influence the compound’s reactivity and interactions with its targets.

Pharmacokinetics

It’s known that the compound has a high lipophilicity , which suggests it may readily penetrate the blood-brain barrier. This could potentially impact its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low water solubility suggests that it may not be readily mobile in the environment. This could affect its distribution and bioavailability in aquatic environments. Furthermore, its lipophilicity could influence its absorption and distribution within organisms.

Análisis Bioquímico

Biochemical Properties

1-Fluoro-9h-fluoren-9-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of stable complexes, which can inhibit or modify the activity of the enzymes. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and leading to changes in cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to affect the expression of genes involved in oxidative stress responses. This modulation can lead to changes in the cellular redox state, impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with them, preventing their normal function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range results in significant biological responses. High doses of this compound can cause adverse effects, such as liver toxicity and oxidative stress, highlighting the importance of dosage optimization in experimental studies .

Propiedades

IUPAC Name |

1-fluorofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRBIZJUWCBZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288585 | |

| Record name | 1-fluoro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1514-16-5 | |

| Record name | NSC56699 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-fluoro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)

![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)